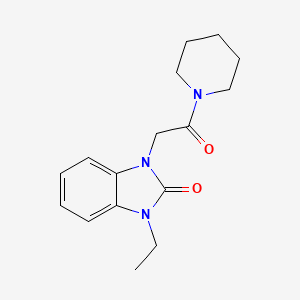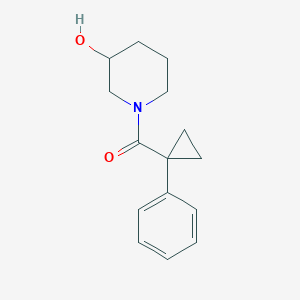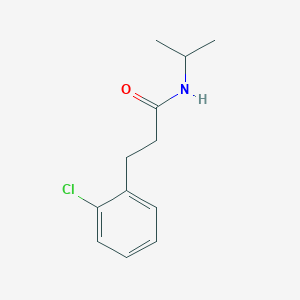
N-butan-2-yl-4-phenylsulfanylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butan-2-yl-4-phenylsulfanylbutanamide, also known as BPSB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPSB belongs to the class of amides and is synthesized by the reaction of 4-phenylsulfanylbutanoyl chloride with n-butylamine.
Mécanisme D'action
The mechanism of action of N-butan-2-yl-4-phenylsulfanylbutanamide is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. This compound has also been found to modulate the activity of ion channels and receptors involved in pain perception.
Biochemical and Physiological Effects:
This compound has been found to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been shown to reduce oxidative stress and improve cognitive function in animal models of neurodegenerative diseases. Additionally, this compound has been found to inhibit the proliferation of cancer cells and induce apoptosis in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-butan-2-yl-4-phenylsulfanylbutanamide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, this compound has been found to exhibit low toxicity and good solubility in water, which makes it suitable for in vivo studies. However, one of the limitations of this compound is its limited bioavailability, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for the research and development of N-butan-2-yl-4-phenylsulfanylbutanamide. One potential direction is to investigate the use of this compound in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Another potential direction is to explore the use of this compound as a tool for studying the mechanisms of pain perception and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacokinetic properties for therapeutic use.
Conclusion:
This compound, or this compound, is a chemical compound that has shown promising therapeutic potential in various fields of medicine. Its anti-inflammatory, analgesic, and antioxidant properties, as well as its potential use in the treatment of cancer and neurodegenerative diseases, make it an attractive target for further research and development. However, more studies are needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for therapeutic use.
Méthodes De Synthèse
The synthesis of N-butan-2-yl-4-phenylsulfanylbutanamide involves the reaction of 4-phenylsulfanylbutanoyl chloride with n-butylamine. The reaction takes place in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is a white crystalline solid that is purified by recrystallization. The yield of the reaction is typically around 70-80%.
Applications De Recherche Scientifique
N-butan-2-yl-4-phenylsulfanylbutanamide has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, analgesic, and antioxidant properties. This compound has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the proliferation of cancer cells. Additionally, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-butan-2-yl-4-phenylsulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS/c1-3-12(2)15-14(16)10-7-11-17-13-8-5-4-6-9-13/h4-6,8-9,12H,3,7,10-11H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVURRXUQIVHZIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CCCSC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7514811.png)






![(4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7514859.png)

![N-[1-(5-methylfuran-2-yl)ethyl]benzamide](/img/structure/B7514870.png)
![5-[(3-Methylpiperidin-1-yl)methyl]-3-thiophen-3-yl-1,2,4-oxadiazole](/img/structure/B7514884.png)
![(3-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7514887.png)
